
3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol
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Overview
Description
3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules with pharmaceutical relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol typically involves the reaction of 3-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of 3-methyl-1H-pyrazole and 2-bromo-3-methylbutane in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole: A precursor in the synthesis of 3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol.
4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Compounds with similar pyrazole structures but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol is a complex organic compound that has garnered attention for its potential biological activities. Characterized by a butanol backbone and a pyrazole moiety, this compound exhibits unique chemical properties that could be harnessed in various therapeutic applications. This article explores its biological activity, including antioxidant and anticancer properties, and discusses relevant case studies and research findings.
The molecular formula of this compound is C8H14N2O, with a molecular weight of 154.21 g/mol. Its structure allows for various interactions and reactivity patterns, making it a versatile compound in organic synthesis.
Antioxidant Properties
Preliminary studies suggest that this compound exhibits notable antioxidant properties . The mechanism of action may involve stabilizing free radicals, which helps protect cells from oxidative stress and damage. This property is crucial in preventing diseases related to oxidative damage, such as cancer and neurodegenerative disorders.
Anticancer Effects
Research indicates that this compound may also possess anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, showing potential in inhibiting cell proliferation. For example, compounds structurally similar to this compound have shown significant cytotoxic effects on HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages of 54.25% and 38.44%, respectively .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Modulation : The compound has been studied for its role in modulating oxidative stress pathways, potentially influencing enzymes involved in these processes.
- Receptor Interaction : Investigations into its interaction with cellular receptors are ongoing, aiming to elucidate its therapeutic potential further.
Study on Antioxidant Activity
A study assessed the antioxidant capacity of several pyrazole derivatives, including this compound. The results indicated that the compound effectively scavenged free radicals, demonstrating a significant reduction in oxidative stress markers in treated cells compared to controls .
Study on Anticancer Activity
In another study focusing on anticancer properties, derivatives similar to this compound were tested against multiple cancer cell lines. The findings revealed that these compounds inhibited tumor growth significantly more than standard chemotherapeutics like acarbose, suggesting their potential as lead compounds in cancer therapy .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structure | Antioxidant Activity | Anticancer Activity |
---|---|---|---|
3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol | Structure | Moderate | High |
5-Hydroxy-1-methylpyrazole | Structure | Low | Moderate |
3-Methyl-1-(trifluoromethyl)-1H-pyrazole | Structure | High | Low |
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-methyl-4-(1-methylpyrazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-7(8(2)12)6-9-4-5-11(3)10-9/h4-5,7-8,12H,6H2,1-3H3 |
InChI Key |
OBNMQHXUFLPTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN(C=C1)C)C(C)O |
Origin of Product |
United States |
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